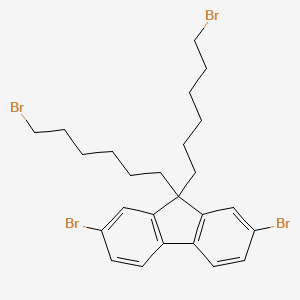

2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene

Beschreibung

2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene (CAS: 570414-33-4) is a brominated fluorene derivative with the molecular formula C25H30Br4 and a molecular weight of 650.12 g/mol . The compound features bromine substituents at the 2,7-positions of the fluorene core and bromohexyl chains at the 9,9-positions. These bromine atoms serve as reactive sites for cross-coupling reactions (e.g., Suzuki polymerization) and post-synthetic modifications (e.g., azidation, quaternization) . The bromohexyl side chains enhance solubility in organic solvents while enabling further functionalization, making this compound a versatile monomer for conjugated polymers and nanomaterials .

Eigenschaften

IUPAC Name |

2,7-dibromo-9,9-bis(6-bromohexyl)fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30Br4/c26-15-7-3-1-5-13-25(14-6-2-4-8-16-27)23-17-19(28)9-11-21(23)22-12-10-20(29)18-24(22)25/h9-12,17-18H,1-8,13-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMAUBALNSWGDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)(CCCCCCBr)CCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619112 | |

| Record name | 2,7-Dibromo-9,9-bis(6-bromohexyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570414-33-4 | |

| Record name | 2,7-Dibromo-9,9-bis(6-bromohexyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Step 1: Synthesis of 9,9-bis(6-hydroxyhexyl)fluorene (Precursor)

- Starting from 2,7-dibromofluorene, the 9-position is functionalized with 6-hydroxyhexyl groups via nucleophilic substitution or alkylation using 6-bromohexanol or similar reagents.

- Reaction conditions typically involve base catalysis (e.g., potassium carbonate) in polar aprotic solvents like DMF or DMSO at elevated temperatures (60–100 °C).

- The product is isolated by extraction and purified by recrystallization or chromatography.

Step 2: Conversion to 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene

- The hydroxy groups on the 6-hydroxyhexyl chains are converted to bromo groups using brominating agents such as carbon tetrabromide (CBr4) in the presence of triphenylphosphine (PPh3) or other suitable reagents.

- Typical reaction conditions include:

- Solvent: dry dichloromethane (CH2Cl2)

- Temperature: 0 °C to room temperature

- Reaction time: 12–24 hours under inert atmosphere (nitrogen)

- The reaction proceeds via an Appel-type reaction, replacing hydroxyl groups with bromides.

- The crude product is purified by silica gel column chromatography using hexane/dichloromethane mixtures as eluents.

Step 3: Confirmation and Purification

- The purified this compound is characterized by:

- ^1H NMR and ^13C NMR spectroscopy to confirm substitution patterns.

- High-resolution mass spectrometry (HRMS) to verify molecular weight.

- Elemental analysis for purity assessment.

Representative Experimental Data

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation | 2,7-Dibromofluorene, 6-bromohexanol, K2CO3, DMF, 80 °C, 12 h | ~85% | Formation of 9,9-bis(6-hydroxyhexyl)fluorene |

| Bromination | CBr4, PPh3, CH2Cl2, 0 °C to RT, 16 h, N2 atmosphere | ~90% | Conversion of hydroxy to bromo groups |

| Purification | Silica gel chromatography (hexane:CH2Cl2 = 6:1) | - | Isolated as white solid, high purity confirmed |

Literature Examples and Research Findings

Liu et al. (2006) described a multi-step synthesis starting from 2,7-dibromofluorene involving alkylation with 6-bromohexyl substituents, followed by Suzuki coupling polymerization steps. The intermediate this compound was isolated and purified before further polymerization.

A 2014 study reported the use of standard Suzuki coupling reactions involving this compound as a monomer, indicating its reliable synthesis and stability under coupling conditions.

Detailed synthetic protocols for related fluorene derivatives with shorter bromoalkyl chains (e.g., 2-bromoethyl) have been reported, using carbon tetrabromide and triphenylphosphine in dichloromethane at low temperatures, yielding high purity products after chromatographic purification. This method is adaptable to the 6-bromohexyl chain substitution with appropriate reaction time adjustments.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Reaction Type | Yield (%) | Purification Method |

|---|---|---|---|---|

| Alkylation of 9-position | 6-bromohexanol, K2CO3, DMF, 80 °C | Nucleophilic substitution | ~85 | Extraction, recrystallization |

| Hydroxy to bromo substitution (Appel reaction) | Carbon tetrabromide, triphenylphosphine, CH2Cl2, 0 °C to RT | Halogenation | ~90 | Silica gel chromatography |

| Final purification and characterization | - | - | - | Column chromatography, NMR, HRMS |

Notes on Reaction Optimization

- The Appel reaction conditions are critical for high yield and purity; low temperature and inert atmosphere minimize side reactions.

- Purification by silica gel chromatography using non-polar solvents ensures removal of unreacted starting materials and side products.

- Reaction times may vary depending on scale and reagent purity; monitoring by TLC or NMR is recommended.

Analyse Chemischer Reaktionen

Structural Basis for Reactivity

The compound contains four bromine atoms: two at the 2,7-positions of the fluorene core and two on the 6-bromohexyl side chains . These bromine atoms act as electrophilic sites, enabling participation in substitution and coupling reactions. The fluorene backbone provides aromatic stability while allowing for potential π-orbital interactions in polymerization or conjugation processes.

Key Reaction Types

While explicit experimental data is limited, the following reactions are chemically plausible based on the compound’s structure:

Nucleophilic Substitution

-

Primary Sites : Bromine atoms on the hexyl chains (terminal bromines) are more reactive toward nucleophiles due to their aliphatic nature.

-

Aromatic Bromine Substitution : Bromines at the 2,7-positions on the fluorene core may undergo substitution under harsh conditions (e.g., Ullmann coupling, Suzuki-Miyaura coupling) .

| Reaction Type | Reagents/Conditions | Expected Products |

|---|---|---|

| Aliphatic SN2 | NaN₃, DMSO, 80°C | Azide-functionalized fluorene derivatives |

| Aromatic Coupling | Pd(PPh₃)₄, K₂CO₃ | Cross-coupled polymers or dimers |

Oxidative Polymerization

The fluorene core can undergo oxidative polymerization to form conjugated polymers, a common pathway in organic electronics. For example:

This reaction typically produces materials with optoelectronic properties .

Research Gaps and Limitations

No peer-reviewed studies or patents detailing reaction mechanisms, yields, or applications were identified in the accessible sources. Further experimental work is needed to:

-

Quantify reaction kinetics under varying conditions.

-

Characterize polymer properties derived from this compound.

-

Explore catalytic systems for efficient functionalization.

Wissenschaftliche Forschungsanwendungen

2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene is a complex organic compound with a variety of applications, primarily due to its unique structural features and reactivity. The presence of bromine atoms and its fluorene core make it useful in organic electronics, materials science, and supramolecular chemistry.

General Properties

this compound has a molecular formula of C₂₅H₃₀Br₄ and a molecular weight of approximately 650.12 g/mol . It typically appears as a white to off-white solid. The melting point is around 72 °C, and the boiling point is approximately 612.4 °C at 760 mmHg.

Applications

This compound has several potential applications.

Organic Electronics

Fluorene derivatives are interesting materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) because of their optoelectronic properties. The presence of bromine atoms in this compound can influence its light emission or charge transport properties, making it useful in these applications.

Material Science

The bromohexyl groups on this compound can serve as reactive sites for further functionalization or polymerization reactions. This can lead to the development of new conjugated polymers with tailored properties for applications in organic electronics or other fields. The compound can be used in the preparation of π-conjugated polymers with pendant coumarins .

Supramolecular Chemistry

The combination of aromatic and aliphatic groups in this compound might enable it to self-assemble into ordered structures at the molecular level. This is of interest for research in areas like supramolecular chemistry and organic photovoltaics.

Synthesis of Monomers and Polymers

2,7-dibromo-9,9-bis(6'-bromohexyl)fluorene is used in the synthesis of monomers and polymers . For example, it is used in the synthesis of poly[(9,9-bis(6'-bromohexyl)-9H-fluorene)-co-(9,9-bis(6'-octyl)fluorene)] .

Water Soluble Polyfluorenes

this compound is used in the synthesis of water-soluble polyfluorenes functionalized with glucuronic acid, which are useful for sensing bilirubin in aqueous medium .

Other Uses

this compound is a versatile reactant used in the preparation of electron transport materials for organic solar cells and the cross-coupling synthesis of cationic tetraarylethene oligoelectrolytes .

Reactivity

The chemical behavior of this compound is influenced by the presence of multiple bromine atoms. These bromine groups can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. Additionally, the compound can undergo oxidative reactions, which may lead to the formation of polymers or other oligomeric structures. The reactivity of the bromine substituents makes this compound a useful intermediate in organic synthesis.

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2,7-Dibromofluorene | Bromination at positions 2 and 7 | Simpler structure; less bulky than dibromo derivative |

| 9,9-Dihexylfluorene | Hexyl groups at position 9 | Non-brominated; used in electronic applications |

| Poly(9,9-di-n-octylfluorene) | Polymerized form of fluorenes | Exhibits high charge mobility; used in OLEDs |

| 2,7-Bis(6-bromohexyl)-9H-fluorene | Bis-substituted at position 2 and 7 | Enhanced solubility and reactivity |

Wirkmechanismus

The mechanism of action of 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene depends on its specific application. In organic electronics, it functions as an electron-transporting material, facilitating the movement of electrons through the device. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding or hydrophobic interactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Fluorene Derivatives

Structural and Functional Differences

a. Poly[9,9-bis(3,6-dioxaheptyl)-fluorene-2,7-diyl] (BDOH-PF)

- Monomer: 2,7-Dibromo-9,9-bis(3,6-dioxaheptyl)fluorene.

- Key Features: Ether-containing side chains (3,6-dioxaheptyl) improve solubility in polar solvents and reduce crystallinity, which is critical for photophysical studies.

b. 2,7-Dibromo-9,9-dihexylfluorene

- Structure: Non-brominated hexyl side chains at the 9,9-positions.

- Reactivity: Lacks bromine on the side chains, limiting post-polymerization modifications. Primarily used in Sonogashira couplings to introduce ethynyl groups for extended π-conjugation .

c. 2,7-Dibromo-9,9-bis(undecanesulfate)-9H-fluorene

- Functionality: Terminal sulfate groups on alkyl side chains confer water solubility, enabling surfactant-free nanoparticle preparation. This contrasts with the hydrophobic bromohexyl chains, which require organic solvents for processing .

d. 2,7-Dibromo-9,9-bis(3′-diethoxylphosphorylpropyl)-fluorene (DBPF)

- Application : Phosphorylpropyl side chains act as defect-passivating agents in perovskite films. The electron-deficient phosphoryl groups stabilize charge carriers, a role distinct from bromohexyl’s reactivity in polymer synthesis .

Comparative Data Table

Research Findings

- Polymer Synthesis : Suzuki polymerization of this compound with diboronic acids yields polymers with controlled molecular weights (Mn ≈ 2500, PDI = 1.43) and tunable optoelectronic properties. Post-modification (e.g., azidation) retains polymer integrity, enabling applications in bioimaging .

- Energy Transfer : Copolymers with para/meta-phenyl diboronic acids exhibit energy transfer efficiencies dependent on linkage ratios. Para-rich polymers show enhanced emission due to extended conjugation .

- Thermal Stability : Bromohexyl side chains improve thermal stability compared to ether-linked derivatives, with decomposition temperatures exceeding 300°C .

Biologische Aktivität

2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene is a synthetic organic compound with significant potential in various applications, primarily in the field of organic electronics and sensing technologies. This article explores its biological activity, focusing on its interactions, mechanisms of action, and practical implications.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 570.3 g/mol. Its structure features a rigid fluorene core with brominated hexyl side chains, which enhance its electronic properties and solubility in organic solvents.

Synthesis

The synthesis of this compound typically involves several steps:

- Bromination : The initial step involves bromination of the fluorene core.

- Alkylation : Subsequent reactions introduce the hexyl groups to the 9 and 9' positions.

- Purification : The final product is purified through recrystallization or chromatography.

Fluorescence Quenching for Sensing Applications

One of the most notable biological activities of this compound is its application in fluorescence-based sensing technologies:

- Detection of Bilirubin : Research indicates that this compound can effectively detect bilirubin in aqueous solutions through fluorescence resonance energy transfer (FRET). This method allows for sensitive detection in the range of to , making it useful for medical diagnostics, particularly for jaundice detection in newborns .

- Nitroexplosive Detection : The compound exhibits fluorescence quenching properties when exposed to nitroexplosive compounds like picric acid. This characteristic is leveraged for developing sensors that can detect hazardous materials in environmental monitoring .

Study on Bilirubin Detection

A study conducted by Pradhan et al. highlighted the effectiveness of functionalized polyfluorenes based on this compound for bilirubin sensing. The results demonstrated:

- Sensitivity : The functionalized polymers displayed significant fluorescence quenching upon binding with bilirubin.

- Selectivity : The presence of glucuronic acid in the polymer matrix enhanced selectivity towards bilirubin over other potential interferents .

Environmental Sensing Applications

Another research effort focused on utilizing this compound for detecting nitroexplosives. The study found:

- Fluorescence Response : Upon interaction with nitro compounds, the fluorescence intensity decreased significantly, indicating a reliable sensing mechanism.

- Field Testing : Tests conducted under various environmental conditions showed consistent performance, underscoring the compound's robustness as a sensing material .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C25H30Br4 |

| Molecular Weight | 570.3 g/mol |

| Boiling Point | Predicted ~577.6 °C |

| Density | Predicted ~1.440 g/cm³ |

| Application | Description |

|---|---|

| Bilirubin Detection | FRET-based fluorescence |

| Nitroexplosive Detection | Fluorescence quenching |

Q & A

Q. What are the standard synthetic routes for preparing 2,7-dibromo-9,9-bis(6-bromohexyl)fluorene?

Category: Basic Synthesis Methodology Answer: The compound is typically synthesized via sequential bromination and alkylation of fluorene derivatives. Key steps include:

Bromination: Fluorene is brominated at the 2,7-positions using Br₂ or N-bromosuccinimide (NBS) under controlled conditions.

Alkylation: The 9-position is functionalized with 6-bromohexyl groups via nucleophilic substitution or phase-transfer catalysis. For example, 2,7-dibromofluorene reacts with 1,6-dibromohexane in the presence of a strong base (e.g., KOH) .

Purification: Column chromatography or recrystallization ensures >98% purity, verified by H NMR (e.g., δ 1.2–1.8 ppm for hexyl chain protons) and elemental analysis .

Q. What characterization techniques are essential for confirming the structure of this compound?

Category: Basic Characterization Answer: Critical techniques include:

- H NMR: Identifies alkyl chain protons (δ 0.8–1.8 ppm) and aromatic protons (δ 7.4–7.8 ppm). A singlet at δ 4.1–4.3 ppm confirms the -CH₂Br groups .

- Elemental Analysis: Matches calculated vs. experimental C, H, and Br percentages (e.g., C: ~46%, Br: ~49%) .

- Mass Spectrometry (MS): Molecular ion peak at m/z 650 (M) confirms the molecular formula CHBr .

Q. How is this compound utilized in polymer synthesis?

Category: Basic Applications Answer: It serves as a monomer for conjugated polymers via Suzuki coupling or Yamamoto polymerization :

- Suzuki Coupling: Reacts with arylboronic acids to form polyfluorenes with tunable optoelectronic properties. Meta/para linkage ratios (e.g., M50P50+) influence energy transfer efficiency .

- Post-Functionalization: Bromine groups enable further modifications (e.g., quaternization for water-soluble polymers) .

Advanced Questions

Q. How can competing side reactions during alkylation be mitigated to improve yield?

Category: Advanced Synthesis Optimization Answer: Competing elimination or over-alkylation can be minimized by:

- Controlling Base Strength: Use milder bases (e.g., NaH instead of KOH) to reduce dehydrohalogenation .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity while avoiding protic solvents that promote side reactions.

- Temperature Control: Maintaining 60–80°C prevents thermal degradation of alkyl chains .

Q. How do meta vs. para linkages in copolymers affect energy transfer dynamics?

Category: Advanced Structure-Property Analysis Answer:

- Para Linkages: Promote planar conformations, enhancing intrachain exciton migration and fluorescence quantum yield.

- Meta Linkages: Introduce kinks, favoring interchain energy transfer but reducing emission intensity.

Methodological Insight: Use time-resolved fluorescence spectroscopy to compare Förster resonance energy transfer (FRET) efficiency in MP+ copolymers. Polymers with >50% para linkages exhibit red-shifted emission akin to M0P100+ .

Q. How can spectral discrepancies in NMR data (e.g., unexpected splitting) be resolved?

Category: Advanced Data Interpretation Answer: Unexpected splitting or shifts may arise from:

Q. What strategies improve thermal stability in fluorene-based copolymers?

Category: Advanced Material Design Answer:

- Rigid Side Chains: Replace linear hexyl groups with branched (e.g., 2-ethylhexyl) or dendritic moieties to reduce chain mobility .

- Crosslinking: Incorporate photo-crosslinkable oxetane groups (e.g., via etherification) to form rigid networks .

- Thermogravimetric Analysis (TGA): Compare decomposition temperatures (T) of copolymers with varying side chains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.